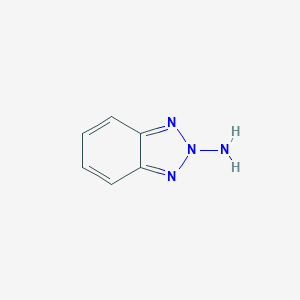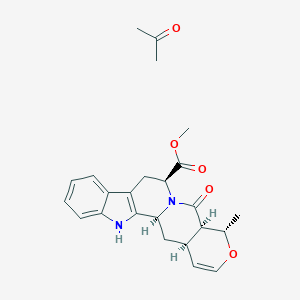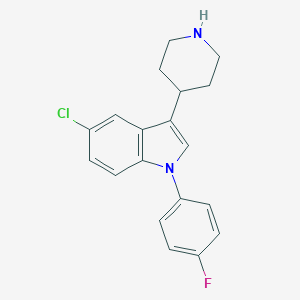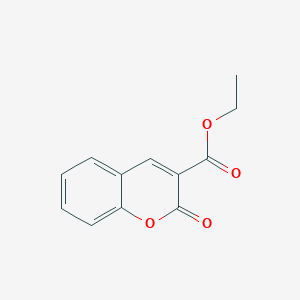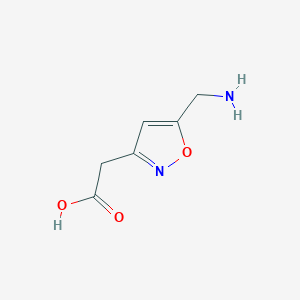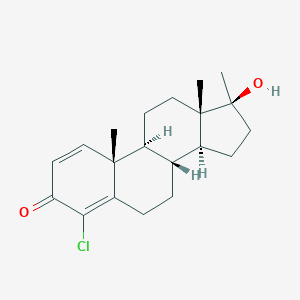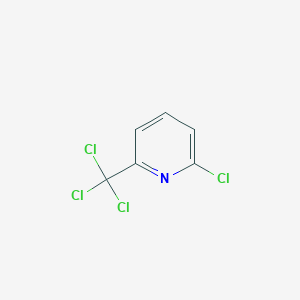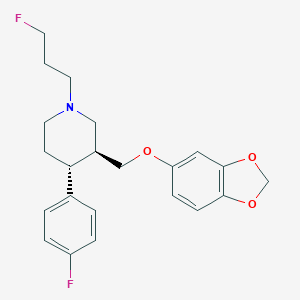
N-(3-Fluoropropyl)paroxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoropropyl)paroxetine (NFPP) is a compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a modified version of paroxetine, which is used in the treatment of depression, anxiety, and other psychiatric disorders. NFPP has been developed as a potential PET radioligand for imaging the serotonin transporter (SERT) in the brain.
Mecanismo De Acción
N-(3-Fluoropropyl)paroxetine binds to the SERT with high affinity and specificity. It competes with serotonin for binding to the transporter and inhibits the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect mood, behavior, and cognition.
Efectos Bioquímicos Y Fisiológicos
N-(3-Fluoropropyl)paroxetine has been shown to be a potent and selective SERT inhibitor in vitro and in vivo. It has a high affinity for the SERT (Ki = 0.6 nM) and a low affinity for other monoamine transporters such as the dopamine transporter and the norepinephrine transporter. N-(3-Fluoropropyl)paroxetine has been used in animal studies to investigate the role of the SERT in various physiological and pathological conditions such as stress, addiction, and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Fluoropropyl)paroxetine has several advantages for lab experiments. It is a highly specific and selective ligand for the SERT, which allows for accurate measurement of SERT density and distribution in the brain. It has a high binding affinity and a fast washout rate, which allows for efficient imaging of the SERT. However, N-(3-Fluoropropyl)paroxetine has some limitations as well. It is a radioligand, which means that it exposes subjects to ionizing radiation. It also has a short half-life (t1/2 = 110 min), which limits its use in longitudinal studies.
Direcciones Futuras
N-(3-Fluoropropyl)paroxetine has several potential future directions. It can be used to investigate the role of the SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It can also be used to study the effects of pharmacological interventions on SERT function. Additionally, N-(3-Fluoropropyl)paroxetine can be used in combination with other PET radioligands to study the interactions between different neurotransmitter systems in the brain. Further research is needed to fully explore the potential of N-(3-Fluoropropyl)paroxetine in the field of neuroscience.
Métodos De Síntesis
The synthesis of N-(3-Fluoropropyl)paroxetine involves the reaction of paroxetine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by column chromatography to obtain pure N-(3-Fluoropropyl)paroxetine.
Aplicaciones Científicas De Investigación
N-(3-Fluoropropyl)paroxetine has been developed as a PET radioligand for imaging the SERT in the brain. PET imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. The SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Abnormalities in SERT function have been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. N-(3-Fluoropropyl)paroxetine can be used to measure the density and distribution of SERT in the brain, which can provide valuable information about the pathophysiology of these disorders.
Propiedades
Número CAS |
138135-14-5 |
|---|---|
Nombre del producto |
N-(3-Fluoropropyl)paroxetine |
Fórmula molecular |
C22H25F2NO3 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine |
InChI |
InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1 |
Clave InChI |
FUCBTTRMHIHFNU-PXNSSMCTSA-N |
SMILES isomérico |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |
SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |
SMILES canónico |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |
Otros números CAS |
138135-14-5 |
Sinónimos |
3-NFPP N-(3-(18F)fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine, 18F isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
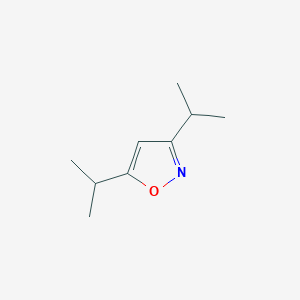
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
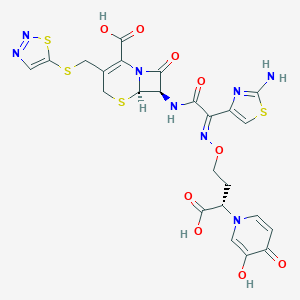
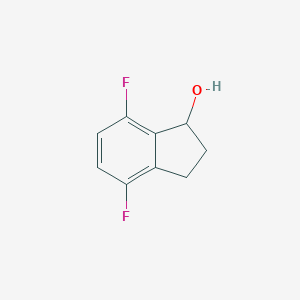
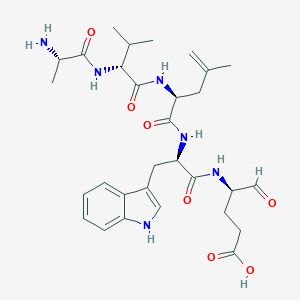
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
